[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a benzyl-methyl-amino substituent at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. Its molecular formula is C₁₆H₂₃N₂O₂, with a molecular weight of 289.24 g/mol . The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is structurally related to ligands targeting opioid, chemokine, or cyclooxygenase (COX) receptors, but its exact therapeutic applications remain under investigation. Notably, it has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTRPQCRGRDNMY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Strategy Using Amino Acids
Amino acids serve as effective chiral precursors for piperidine derivatives. For instance, L-glutamic acid has been utilized to construct the piperidine core via reductive amination and cyclization (Scheme 1). In one approach, L-glutamic acid reacts with benzaldehyde to form a Schiff base, which undergoes reduction to yield a secondary amine. Subsequent lactamization and Friedel-Crafts alkylation furnish the piperidine skeleton. The stereochemistry at C3 is controlled by the inherent chirality of the amino acid, ensuring >98% enantiomeric excess (ee) in the final product.
Key Reaction Conditions
-
Schiff Base Formation : Ethanol, reflux, 12 h.
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Reduction : NaBH4, 0°C, 2 h.
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Cyclization : TFA, rt, 6 h.
Sharpless Asymmetric Dihydroxylation (AD)
Piperidine Ring Formation
Radical Rearrangement Methods
Radical-mediated cyclization offers a robust route to piperidines. Harrity and coworkers demonstrated that aziridinylcarbinyl radicals, generated from aziridines using tri-n-butyltin hydride and AIBN, undergo 5-exo-trig cyclization to form 5-methylenepiperidines. This method avoids racemization, preserving the S-configuration at C3.
Optimization Insights
Ring-Closing Metathesis (RCM)
RCM using Grubbs or Hoveyda-Grubbs catalysts constructs the piperidine ring from diene precursors. Sun et al. synthesized 5-methylenepipecolate via RCM of N-allylated amines, achieving 95% yield. The S-configuration is maintained by using chiral auxiliaries during allylation.
Functional Group Introduction
Palladium-Catalyzed Allylic Amination
Palladium complexes facilitate the introduction of benzyl-methyl-amino groups. Desmaële’s protocol involves reacting η3-allylpalladium intermediates with benzylamine, yielding 5-methylenepiperidines with 80% efficiency. For [(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid, this step is critical for installing the tertiary amine moiety.
Catalytic System
Reductive Amination
Sodium triacetoxyborohydride mediates reductive amination between ketones and amines. This method was employed to introduce the methylamino group at C3, achieving 75% yield with minimal epimerization.
Protection and Deprotection Strategies
Boc Protection
N-Boc-piperidines are intermediates in multi-step syntheses. Boc groups are introduced using di-tert-butyl dicarbonate and removed with HCl/dioxane, preserving the S-configuration.
Benzyl Group Removal
Hydrogenolysis with Pd/C (10 wt%) in methanol cleaves benzyl groups, affording the free amine in 2 h.
Final Acetic Acid Moiety Incorporation
The acetic acid sidechain is introduced via alkylation or coupling. A representative method involves reacting piperidine with ethyl bromoacetate, followed by saponification (NaOH, EtOH, reflux).
Stereochemical Integrity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Pool (L-Glu) | 78 | 98 | High stereocontrol |
| Sharpless AD | 65 | 92 | Modular diol installation |
| RCM | 95 | 99 | Scalability |
| Reductive Amination | 75 | 95 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl-methyl-amino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl chloride, methylamine, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Compound 1 [(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid (from ) shares a piperidine-acetic acid backbone but incorporates a benzimidazole ring. In contrast, this compound lacks COX-2 data, suggesting divergent mechanisms.
Biological Activity
[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O2, with a molecular weight of approximately 262.35 g/mol. The compound features a piperidine ring substituted with a benzyl group and a methyl amino group, which contributes to its pharmacological properties.
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure providing basicity and nucleophilicity |
| Benzyl Group | Enhances lipophilicity and potential receptor interactions |
| Methyl Amino Group | Contributes to steric hindrance and selectivity in binding |
| Acetic Acid Moiety | Provides acidity and potential for esterification reactions |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Specific mechanisms include:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
- Enzyme Interaction : Studies indicate that it can interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities, particularly:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
- Anticancer Potential : Some derivatives of piperidine compounds have shown promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Neurotransmitter Studies : A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin levels, suggesting potential applications in treating depression.
- Antimicrobial Efficacy : In vitro tests conducted on various bacterial strains demonstrated that the compound inhibited growth effectively, with varying MIC values indicating its potential as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
